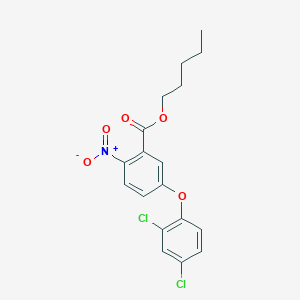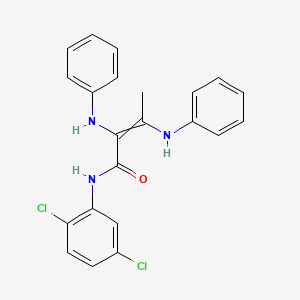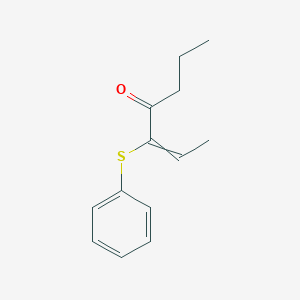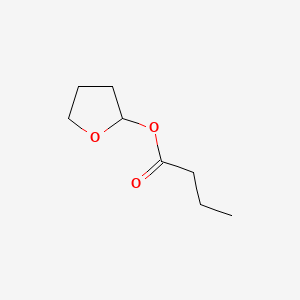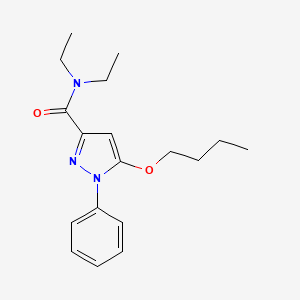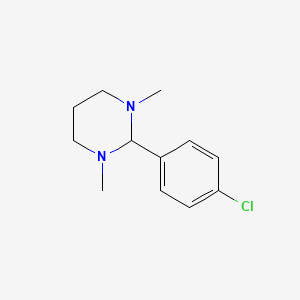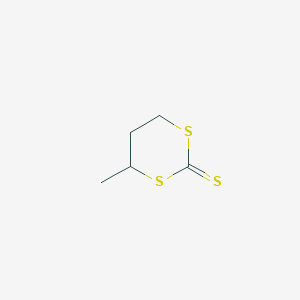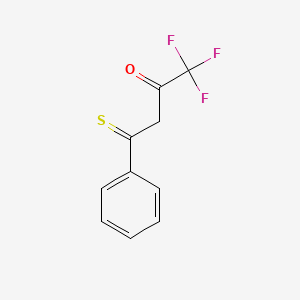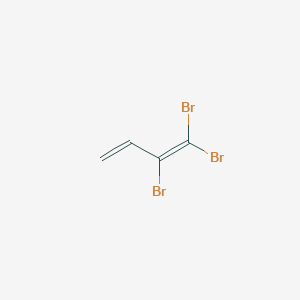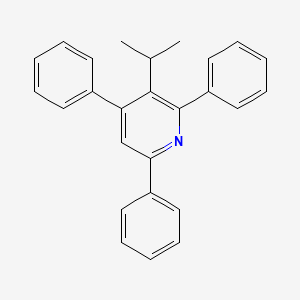
3-Isopropyl-2,4,6-triphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-2,4,6-triphenylpyridine is a heterocyclic aromatic compound that belongs to the class of pyridines. Pyridines are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The structure of this compound consists of a pyridine ring substituted with three phenyl groups at positions 2, 4, and 6, and an isopropyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2,4,6-triphenylpyridine can be achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium acetate. This reaction is typically carried out under solvent-free conditions using various catalysts. For example, a Brønsted-acidic ionic liquid can be used as a reusable catalyst to facilitate the reaction . Another method involves the use of cobalt(II) chloride hexahydrate as a recyclable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst and reaction conditions can be tailored to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
3-Isopropyl-2,4,6-triphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyridines.
科学研究应用
3-Isopropyl-2,4,6-triphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyridines.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its aromatic structure and stability
作用机制
The mechanism of action of 3-Isopropyl-2,4,6-triphenylpyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2,4,6-Triphenylpyridine: Lacks the isopropyl group at position 3, resulting in different chemical and biological properties.
2,4,6-Triarylpyridines: A broader class of compounds with various aryl substituents, each exhibiting unique characteristics.
Uniqueness
3-Isopropyl-2,4,6-triphenylpyridine is unique due to the presence of the isopropyl group, which can influence its reactivity, solubility, and biological activity. This structural feature distinguishes it from other triarylpyridines and contributes to its specific applications and properties .
属性
CAS 编号 |
57162-47-7 |
|---|---|
分子式 |
C26H23N |
分子量 |
349.5 g/mol |
IUPAC 名称 |
2,4,6-triphenyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C26H23N/c1-19(2)25-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27-26(25)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI 键 |
GENWYVGVTWVACQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




